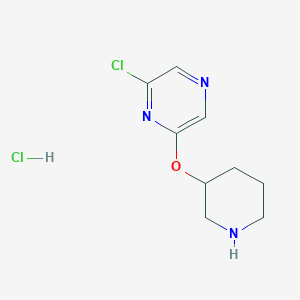

6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride

Descripción

6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride (CAS RN: 186347-72-8) is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at the 6-position and a 3-piperidinyl ethyl ether group at the 2-position. Its molecular formula is C₁₁H₁₅ClN₃O·HCl, with a calculated molecular weight of 276.18 g/mol. The compound’s hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications .

Pyrazine derivatives are valued for their electron-deficient aromatic systems, which facilitate interactions in medicinal chemistry (e.g., enzyme inhibition).

Propiedades

IUPAC Name |

2-chloro-6-piperidin-3-yloxypyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O.ClH/c10-8-5-12-6-9(13-8)14-7-2-1-3-11-4-7;/h5-7,11H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXGESUNMRBWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CN=CC(=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220020-44-9 | |

| Record name | Pyrazine, 2-chloro-6-(3-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Ether Formation via Nucleophilic Substitution

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 6-Chloro-2-pyrazinyl alcohol + 3-piperidinyl derivative | Reaction in polar aprotic solvents (e.g., dichloromethane, ethanol) under acidic conditions (e.g., HCl gas or ethanolic HCl) to promote ether bond formation | Moderate to good yields; reaction time varies from several hours to overnight |

| 2 | Purification | Column chromatography on silica gel or recrystallization from ethanol or ethyl acetate | High purity product as hydrochloride salt |

This method is supported by the general synthetic principles of ether formation where the nucleophilic oxygen of the piperidinyl alcohol attacks the activated pyrazine ring, displacing a leaving group (chloride) to form the ether linkage.

Alternative Method: Williamson Ether Synthesis

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Sodium hydride (NaH) suspension in N-methylpyrrolidinone (NMP) | Deprotonation of 3-hydroxypiperidine to form alkoxide | Requires inert atmosphere (N2 or Ar), careful addition to avoid side reactions |

| 2 | Addition of 6-chloro-2-pyrazinyl chloride or 6-chloro-2-pyrazinyl alcohol | Alkoxide attacks pyrazinyl chloride to form ether bond | Yields reported up to 82% in similar pyrazinyl ether syntheses |

| 3 | Workup and purification | Extraction with ethyl acetate, washing, drying over MgSO4, evaporation, crystallization | High purity product; crystallization triggered by addition of cold water |

This approach benefits from strong base activation and typically leads to higher yields and cleaner products compared to direct acid-catalyzed substitution.

Reaction Conditions and Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Reaction Temperature | 25°C to 90°C | Lower temperatures favor selectivity; higher temperatures increase reaction rate |

| Solvents | Dichloromethane, Ethanol, Acetonitrile, NMP | Choice depends on solubility and reactivity |

| Reaction Time | 4 to 24 hours | Longer times needed for complete conversion |

| Atmosphere | Nitrogen or Argon | To prevent oxidation or moisture interference |

| Purification | Column chromatography or recrystallization | Silica gel chromatography with DCM/MeOH gradients commonly used |

Representative Experimental Data from Literature

Purification and Characterization Techniques

- Purification: Silica gel chromatography with solvent gradients (e.g., dichloromethane/methanol), recrystallization from ethanol or ethyl acetate.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the ether linkage and ring structures; Mass Spectrometry (MS) verifies molecular weight; melting point determination for purity assessment.

Summary Table of Preparation Methods

| Method | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed substitution | 6-chloro-2-pyrazinyl alcohol + 3-piperidinyl alcohol | Ethanol, DCM | Reflux, acidic medium, 12-24 h | 70-75% | Simpler, moderate yield |

| Williamson ether synthesis | 3-hydroxypiperidine + NaH + 6-chloropyrazinyl chloride | NMP | 80°C, inert atmosphere, 24 h | Up to 82% | Higher yield, requires careful handling |

| Piperazine substitution (analogous) | 6-chloroimidazo[1,2-a]pyrazine + piperazine | Acetonitrile | Reflux, 24 h | 60-70% | Related heterocyclic ether synthesis |

Análisis De Reacciones Químicas

6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride has been investigated for its potential as a pharmaceutical agent. It is noted for its role as an intermediate in the synthesis of various bioactive compounds, particularly those targeting inflammatory and allergic conditions. For instance, related compounds have been studied for their efficacy in treating cystic fibrosis, chronic obstructive pulmonary disease (COPD), and asthma by acting as epithelial sodium channel blockers .

2. Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazine derivatives, including those related to this compound. These compounds have shown promise as inhibitors of viral proteases, which are crucial for viral replication. Notably, some derivatives exhibit significant inhibitory activity against Zika virus proteases, indicating potential applications in antiviral drug development .

3. Neuropharmacology

The compound's structural features make it a candidate for neuropharmacological applications. Piperidine derivatives are known to influence neurotransmitter release and synaptic transmission. Some studies suggest that modifications to the piperidine structure can enhance the ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in treating disorders associated with synaptic dysfunction .

Table: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride with three analogs:

Key Observations:

- Heterocyclic Core : The target compound’s pyrazine ring is less common than pyridazine (e.g., 3-chloro-6-hydrazinylpyridazine ) or pyrrolopyridazine (). Pyrazine’s electron-deficient nature may enhance binding to biological targets compared to pyridazine’s moderate electron density .

- Substituents: The piperidinyl ether group in the target compound introduces conformational flexibility, whereas the hydrazinyl group in 3-chloro-6-hydrazinylpyridazine enables hydrogen bonding. The ketone in piperidinylmethanone hydrochloride offers polar interactions but reduced solubility .

- Molecular Weight : The target compound (276.18 g/mol) is heavier than pyridazine analogs (184.63 g/mol) but lighter than fused-ring systems (407.86 g/mol), impacting pharmacokinetic properties like membrane permeability .

Actividad Biológica

6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride (CAS No. 1220020-44-9) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The compound is characterized by the following structural features:

- IUPAC Name : 2-chloro-6-piperidin-3-yloxypyrazine; hydrochloride

- Molecular Formula : C9H12ClN3O·ClH

- Molecular Weight : 227.12 g/mol

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The compound's mechanism involves:

- Enzyme Modulation : It can bind to various enzymes, altering their activity and affecting metabolic pathways.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways that are crucial for cellular responses.

Antiviral Properties

Research indicates that this compound has shown promising antiviral activity. For instance, studies have evaluated its efficacy against various viruses, demonstrating significant inhibition rates and low cytotoxicity levels.

| Virus Type | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |

|---|---|---|---|

| HIV | 3.98 | >400 | >100 |

| TMV | 58.7 | Not specified | Not specified |

The therapeutic index (TI) indicates a favorable safety profile for potential clinical applications.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using cancer cell lines have revealed that it can induce apoptosis and inhibit cell proliferation:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest at G1/S phase |

These findings suggest that the compound may be a candidate for further development in cancer therapeutics.

Comparative Analysis

When compared to structurally similar compounds, such as 2-Pyrazinyl 3-piperidinyl ether , the presence of the chlorine atom in this compound enhances its biological activity. The chlorinated derivative exhibits improved solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

-

Study on Antiviral Activity :

A recent study demonstrated that the compound effectively inhibited the replication of the tobacco mosaic virus (TMV) in vitro, with an EC50 value indicating strong antiviral potential without significant cytotoxicity . -

Investigation of Anticancer Effects :

In a detailed examination of its effects on human cancer cell lines, researchers found that treatment with varying concentrations of the compound led to significant reductions in cell viability, particularly in HeLa cells.

Q & A

Q. What role does the hydrochloride counterion play in modulating biological activity?

- Methodological Answer : Conduct comparative studies with freebase and other salt forms (e.g., sulfate). Assess solubility (via shake-flask method) and bioavailability (Caco-2 cell assays). The hydrochloride form often enhances aqueous solubility, as observed in structurally related piperidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.